
4-(Chloromethyl)-2-isopropyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-2-isopropyl-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a chloromethyl group at the 4-position and an isopropyl group at the 2-position. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-isopropyl-1H-imidazole typically involves the chloromethylation of a pre-formed imidazole ring. One common method is the reaction of 2-isopropyl-1H-imidazole with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques to ensure high purity.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-2-isopropyl-1H-imidazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The imidazole ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chloromethyl group or to modify the imidazole ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents such as acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic substitution: Formation of substituted imidazoles with various functional groups.
Oxidation: Formation of imidazole N-oxides or other oxidized derivatives.
Reduction: Formation of dechlorinated imidazole derivatives or reduced imidazole rings.
科学的研究の応用
4-(Chloromethyl)-2-isopropyl-1H-imidazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific functional properties.
作用機序
The mechanism of action of 4-(Chloromethyl)-2-isopropyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
類似化合物との比較
4-(Chloromethyl)-2-isopropyl-1H-imidazole can be compared with other chloromethyl-substituted imidazoles and related heterocycles. Similar compounds include:
4-(Chloromethyl)-1H-imidazole: Lacks the isopropyl group, which may affect its reactivity and biological activity.
2-(Chloromethyl)-1H-imidazole: Chloromethyl group is at a different position, leading to different chemical and biological properties.
4-(Bromomethyl)-2-isopropyl-1H-imidazole: Bromomethyl group instead of chloromethyl, which may result in different reactivity due to the larger atomic size and different electronegativity of bromine.
特性
分子式 |
C7H11ClN2 |
|---|---|
分子量 |
158.63 g/mol |
IUPAC名 |
5-(chloromethyl)-2-propan-2-yl-1H-imidazole |
InChI |
InChI=1S/C7H11ClN2/c1-5(2)7-9-4-6(3-8)10-7/h4-5H,3H2,1-2H3,(H,9,10) |
InChIキー |
LKNCDONABJSCAW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC=C(N1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5-Difluoro-N-((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-1-methylpiperidine-3-carboxamide](/img/structure/B13061993.png)
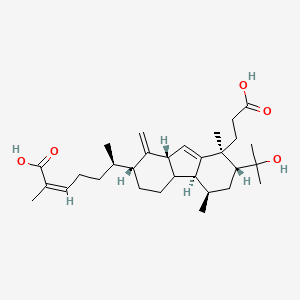
![2-{[(2-Ethoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13061998.png)

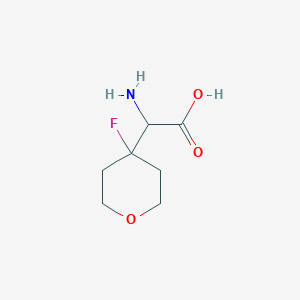
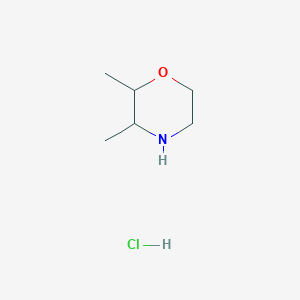
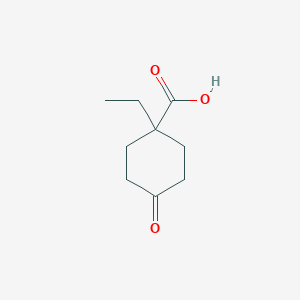
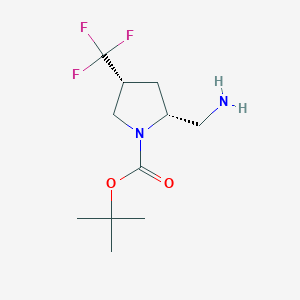
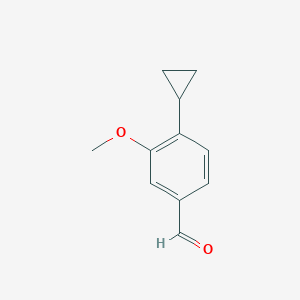
![3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carbohydrazide](/img/structure/B13062024.png)

![4-[(2-Chlorophenyl)methyl]piperazin-1-amine](/img/structure/B13062038.png)
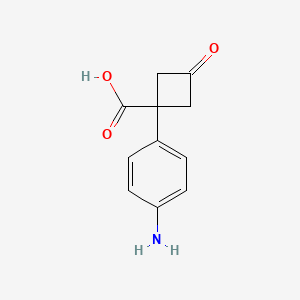
![methyl1-{2-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate](/img/structure/B13062060.png)
